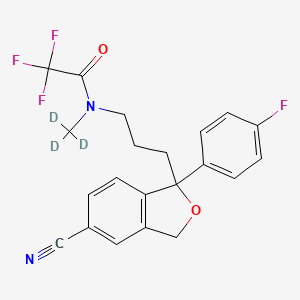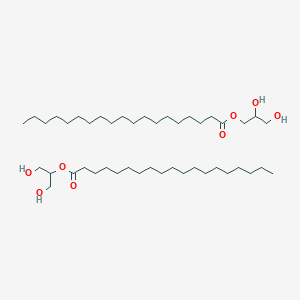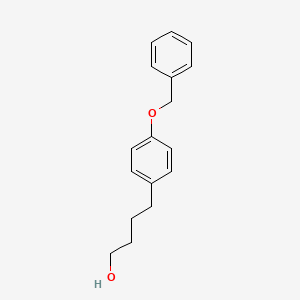
4-(4-Benzyloxyphenyl)butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzyloxyphenyl)butanol is an organic compound that features a butanol group attached to a benzyloxyphenyl moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both alcohols and aromatic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)butanol typically involves the following steps:
Preparation of 4-Benzyloxybenzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reduction to this compound: The aldehyde group in 4-benzyloxybenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(4-Benzyloxyphenyl)butanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can undergo hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing aldehydes to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Benzyloxyphenyl)butanoic acid.
Reduction: 4-(4-Benzyloxyphenyl)butane.
Substitution: Various substituted benzyloxyphenyl derivatives.
科学的研究の応用
4-(4-Benzyloxyphenyl)butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Benzyloxyphenyl)butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)butanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(4-Hydroxyphenyl)butanol: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-(4-Ethoxyphenyl)butanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
4-(4-Benzyloxyphenyl)butanol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its reactivity compared to other similar compounds. This structural feature can also affect its interactions with biological targets and its overall chemical behavior.
特性
CAS番号 |
130783-40-3 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
4-(4-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2 |
InChIキー |
WCNQWIWLMNNLSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


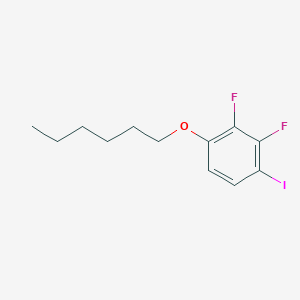
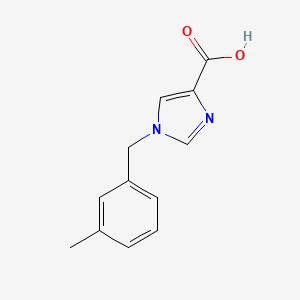
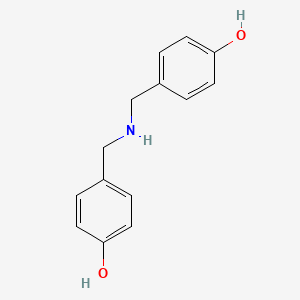
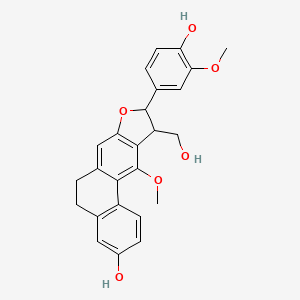
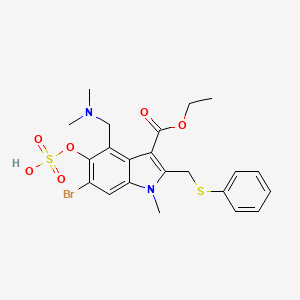
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
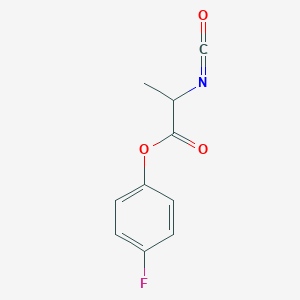
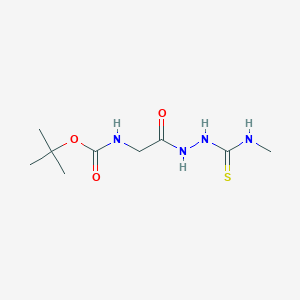
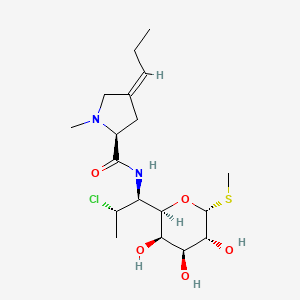
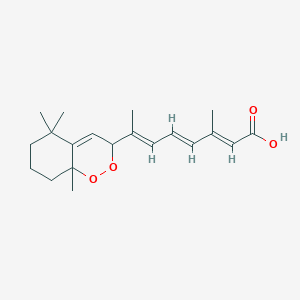
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
